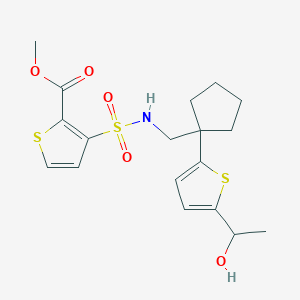

methyl 3-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S3/c1-12(20)13-5-6-15(26-13)18(8-3-4-9-18)11-19-27(22,23)14-7-10-25-16(14)17(21)24-2/h5-7,10,12,19-20H,3-4,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRDKJFMSQZHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 2034344-07-3, is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 429.6 g/mol. Its structure includes a thiophene ring, a cyclopentyl group, and a sulfamoyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034344-07-3 |

| Molecular Formula | C₁₈H₂₃N O₅S₃ |

| Molecular Weight | 429.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

The biological activity of thiophene derivatives, including the compound , has been extensively studied. These compounds have shown a wide range of pharmacological effects:

- Antioxidant Activity : Thiophene derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents for conditions related to oxidative damage.

- Anti-inflammatory Effects : Studies indicate that compounds with thiophene structures can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Research has documented the efficacy of thiophene derivatives against various bacterial and fungal strains. For instance, compounds similar to this compound have demonstrated significant antibacterial activities against pathogens like Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : Some studies suggest that thiophene derivatives exhibit cytotoxic effects on cancer cells, providing a basis for their exploration in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR of thiophene derivatives indicates that modifications in the thiophene ring and substituent groups significantly influence their biological activity. For example:

- Substituent Positioning : The positioning of functional groups on the thiophene ring can enhance or diminish biological activity.

- Chain Length and Structure : Variations in the cyclopentyl or other aliphatic chains can affect the compound's interaction with biological targets.

Case Studies

- Antimicrobial Efficacy : A study investigated several thiophene derivatives, including structurally similar compounds to this compound), demonstrating effective inhibition against Pseudomonas aeruginosa and Aspergillus fumigatus .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory properties of thiophene derivatives, showing that they could modulate cytokine production in macrophages, thus suggesting their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)thiophene-2-carboxylate exhibit significant anticancer properties. In vitro evaluations have shown that these compounds can inhibit cell growth in various cancer cell lines.

Case Study : A related compound was tested under the National Cancer Institute's protocols, demonstrating a mean growth inhibition (GI50) of approximately 15.72 μM against human tumor cells, suggesting a promising avenue for further research into its anticancer potential .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly as a potential inhibitor of the enzyme lipoxygenase (5-LOX). Molecular docking studies suggest that it could serve as a lead compound for developing new anti-inflammatory drugs.

Case Study : In silico studies have shown that modifications of thiophene-based compounds can lead to significant anti-inflammatory activity, indicating that derivatives of this compound may also exhibit similar effects .

Pharmacological Insights

The pharmacological profile of this compound suggests good drug-like properties based on molecular modeling studies. Parameters such as solubility, permeability, and metabolic stability are critical for its development as a pharmaceutical agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares functional groups with several classes of molecules (Table 1):

Key Observations :

- The target compound’s cyclopentane ring and hydroxyethyl group distinguish it from simpler thiophene carboxylates (e.g., methyl thiophene-2-carboxylate), likely enhancing steric hindrance and hydrophilicity.

- Compared to sulfonamide analogs (e.g., N-(2-iodophenyl)thiophene-2-sulfonamide ), the target’s fused cyclopentane-thiophene moiety may alter binding affinity or metabolic stability.

Physicochemical Properties

Limited data exist for the target compound, but comparisons to structurally related molecules (Table 2) suggest trends:

Analysis :

- The hydroxyethyl group and sulfamoyl bridge likely increase solubility compared to non-polar analogs like 2-methylthiophene. However, the cyclopentane ring may reduce solubility relative to methyl thiophene-2-carboxylate.

- Predicted LogP (~2.8) balances hydrophilicity (from sulfonamide and hydroxyethyl) and lipophilicity (cyclopentane, thiophene).

Comparison to Simpler Analogs :

Q & A

Basic: What are the key synthetic pathways for preparing methyl 3-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)thiophene-2-carboxylate?

Methodological Answer:

The synthesis involves multi-step reactions:

Cyclopentylcarbamoyl Group Introduction : React intermediates with cyclopentyl isocyanate to introduce the cyclopentylcarbamoyl moiety .

Thiophene Ring Coupling : Use Suzuki-Miyaura or Ullmann coupling to attach thiophene derivatives to the core structure .

Sulfamoyl Linkage Formation : Incorporate the sulfamoyl group via sulfonation followed by reaction with amines .

Esterification : Finalize the methyl ester group using methanol under acid catalysis .

Characterization: Confirm each step via / NMR and LC-MS to verify regioselectivity and purity .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : Assign / signals to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] for CHNOS: 443.08) .

- X-ray Crystallography : Resolve bond angles and stereochemistry of the cyclopentyl and hydroxyethyl groups .

Advanced: How can reaction conditions be optimized to improve yield in sulfamoyl group incorporation?

Methodological Answer:

Key parameters include:

- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .

- Solvent Selection : Use anhydrous DMF or THF to enhance sulfamoyl amine reactivity .

- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Purification : Isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to reduce impurities .

Advanced: What mechanisms underlie the biological activity of this compound, and how are they studied?

Methodological Answer:

Hypothesized mechanisms include:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays to measure IC values .

- Receptor Binding : Assess affinity via surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs) .

- Cytotoxicity Profiling : Evaluate anticancer activity in vitro (MCF-7, HeLa cells) via MTT assays, comparing EC to reference drugs .

- Metabolic Stability : Use hepatic microsome models (human/rat) to measure half-life () and CYP450 interactions .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

Contradictions (e.g., varying IC across studies) require:

Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .

Structural Confirmation : Re-validate compound batches via NMR and HRMS to rule out degradation .

Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What strategies are used to modify the compound’s pharmacokinetic properties?

Methodological Answer:

Optimization strategies include:

- Prodrug Design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance oral bioavailability .

- Solubility Enhancement : Introduce PEGylated side chains or co-crystallize with cyclodextrins .

- Metabolic Blocking : Fluorinate the cyclopentyl ring to reduce CYP-mediated oxidation .

- Plasma Protein Binding Assays : Measure albumin binding via equilibrium dialysis to adjust lipophilicity (logP) .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC : Use C18 columns (ACN/water gradient) to quantify impurities (>98% purity threshold) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .

- Karl Fischer Titration : Ensure low water content (<0.1%) to prevent ester hydrolysis .

Advanced: How does the compound’s electronic structure influence its reactivity?

Methodological Answer:

- Thiophene Ring Electronics : Electron-withdrawing sulfamoyl groups increase electrophilicity at C-5, enabling nucleophilic substitutions .

- Cyclopentyl Steric Effects : Bulky substituents hinder π-π stacking, altering solubility and crystallization behavior .

- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09) to predict sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.